molecular formula C14H9F2N5O B2608289 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide CAS No. 1421508-95-3

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide

Cat. No. B2608289
M. Wt: 301.257
InChI Key: CSFRUDKBAAQXFA-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Lewis Acid Stabilization and Solvent Dependence

Forbes, Beatty, and Smith (2001) investigated compounds similar to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide, finding that pentafluorobenzamide adopts a cis amide bond conformation in solid state, influenced by solvent-dependent rotamer mixtures. This suggests the importance of solvent interactions in the conformation and stability of such compounds Using pentafluorophenyl as a Lewis acid to stabilize a cis secondary amide conformation.

Cyclocondensation Reactions

Sokolov, Aksinenko, Epishina, and Goreva (2013) explored cyclocondensation reactions of methyl trifluoropyruvate N-(pyrimidin-2-yl)imines, leading to various heterocyclic compounds. These reactions showcase the synthetic versatility of pyrimidine derivatives in creating diverse biologically active structures Methyl trifluoropyruvate N-(pyrimidin-2-yl)imines in cyclocondensation reactions with 1,3-binucleophilic reagents.

Heterocyclic Carbene Complexes

Caballero et al. (2001) and Alcarazo et al. (2005) contributed to the field by synthesizing and characterizing N-heterocyclic carbene complexes, highlighting the compound's role in stabilizing new types of carbenes, which are significant for catalytic applications and developing novel pharmaceuticals 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene), a new multidentate N-heterocyclic biscarbene and its silver(I) complex derivative; Imidazo[1,5-a]pyridine: a versatile architecture for stable N-heterocyclic carbenes.

Antineoplastic Activity

Abdel-Hafez (2007) synthesized and evaluated the antineoplastic activity of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. This work contributes to the ongoing search for new cancer therapeutics, showcasing the potential of imidazo[1,2-a]pyrimidine derivatives in drug discovery Benzimidazole condensed ring systems: New synthesis and antineoplastic activity of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo [4,5]imidazo[1,2-a]pyrinnidine derivatives.

Future Directions

Given the wide range of biological activities exhibited by imidazole derivatives, there is significant potential for the development of new drugs based on this structure . Continued research in this area is likely to yield important advances in various fields of medicine.

properties

IUPAC Name

2,6-difluoro-N-(2-imidazol-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N5O/c15-10-2-1-3-11(16)12(10)13(22)20-9-6-18-14(19-7-9)21-5-4-17-8-21/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFRUDKBAAQXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CN=C(N=C2)N3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide

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